1-Ketojulolidine thiosemicarbazone
Description
1-Ketojulolidine thiosemicarbazone is a heterocyclic thiosemicarbazone derivative characterized by a julolidine backbone—a bicyclic structure fused with a ketone group—and a thiosemicarbazone moiety. Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties, often attributed to their metal-chelating capabilities and structural versatility . These compounds are typically synthesized via condensation reactions between thiosemicarbazides and carbonyl-containing precursors under acidic or reflux conditions .
Properties
CAS No. |
101077-39-8 |
|---|---|
Molecular Formula |
C13H16N4S |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
[(E)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ylideneamino]thiourea |
InChI |
InChI=1S/C13H16N4S/c14-13(18)16-15-11-6-8-17-7-2-4-9-3-1-5-10(11)12(9)17/h1,3,5H,2,4,6-8H2,(H3,14,16,18)/b15-11+ |
InChI Key |
SVNVKRXDKDLTEB-RVDMUPIBSA-N |
Isomeric SMILES |
C1CC2=C3C(=CC=C2)/C(=N/NC(=S)N)/CCN3C1 |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=NNC(=S)N)CCN3C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ketojulolidine thiosemicarbazone can be synthesized through the reaction of 1-ketojulolidine with thiosemicarbazide. The reaction typically involves the condensation of the carbonyl group of 1-ketojulolidine with the thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiosemicarbazone derivative .
Industrial Production Methods: While specific industrial production methods for 1-ketojulolidine thiosemicarbazone are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Ketojulolidine thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone to corresponding amines or hydrazones.
Substitution: The thiosemicarbazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazones.
Substitution: Various substituted thiosemicarbazone derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Studied for its antimicrobial properties against bacteria and fungi.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 1-ketojulolidine thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects:
Comparison with Similar Compounds
Comparison with Structurally Similar Thiosemicarbazone Derivatives
Below is a detailed comparison of 1-ketojulolidine thiosemicarbazone analogs based on synthesis, physicochemical properties, and biological activity:
Key Observations :
Key Observations :
- Substitutions on the isoquinoline core (e.g., 5-ethoxycarbonyloxy) reduce potency, highlighting the importance of unmodified heterocyclic rings for enzyme inhibition .
- Pyridine-based derivatives prioritize solubility and ease of synthesis, making them candidates for broad-spectrum applications .
Physicochemical and Functional Properties
Key Observations :
- Isoquinoline derivatives exhibit strong copper-chelation properties, critical for anticancer activity .
- Pyridine derivatives’ solubility in polar aprotic solvents suggests utility in drug formulation .
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